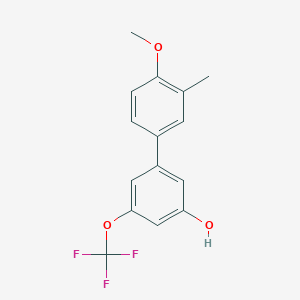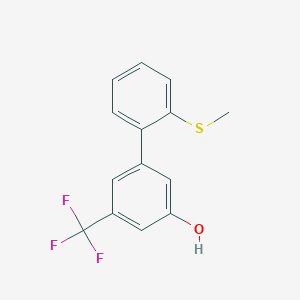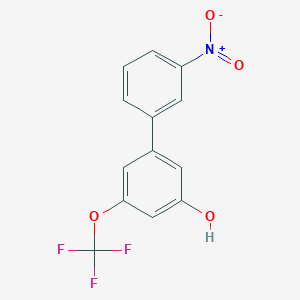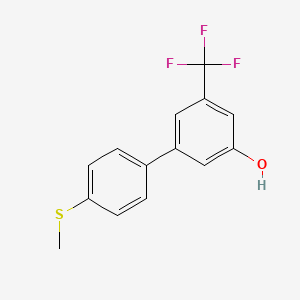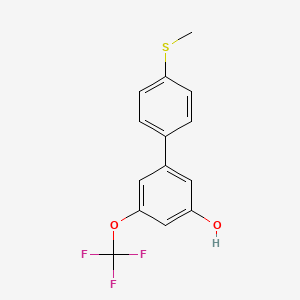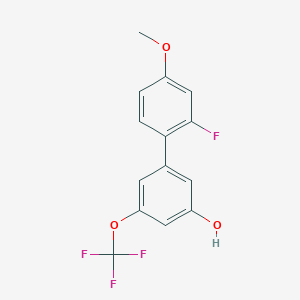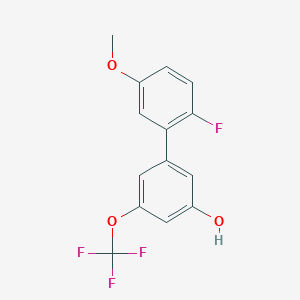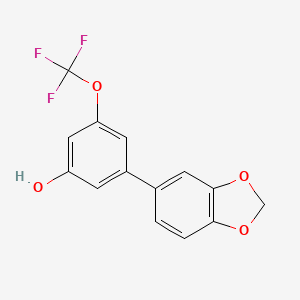
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% (5-MDP-3-TFM) is a chemical compound with a wide range of scientific applications. It is used as a building block for the synthesis of various compounds, and is a key component of many drug molecules. 5-MDP-3-TFM is also a useful tool for studying the structure and function of proteins and other biological molecules.
Mecanismo De Acción
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% is a small molecule that is able to interact with proteins and other biological molecules. It binds to specific sites on the target molecule, which can alter its structure and function. This can lead to changes in the activity of the molecule, which can have a range of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% depend on the target molecule and the concentration of the compound. In general, 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% has been shown to modulate the activity of enzymes and other proteins involved in the metabolism of drugs and other xenobiotics. It has also been shown to modulate the activity of proteins involved in cell signaling and other cellular processes.
Advantages and Limitations for Laboratory Experiments
The main advantage of using 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments is its ability to interact with proteins and other biological molecules. This allows researchers to study the structure and function of these molecules, and to investigate the effects of different concentrations of the compound. However, there are some limitations to using 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments. For example, the compound can be toxic at high concentrations, and it can be difficult to control the concentration of the compound in the experiment.
Direcciones Futuras
There are many potential future directions for research using 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95%. These include further studies of the structure and function of proteins and other biological molecules, as well as investigations into the effects of different concentrations of the compound. Additionally, research could be done to develop new methods for the synthesis of 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% and other related compounds, as well as to develop new applications for the compound. Finally, further research could be done to investigate the potential therapeutic uses of 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95%, such as in the treatment of diseases.
Métodos De Síntesis
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% is synthesized by the reaction of 3,4-methylenedioxyphenylacetic acid with 3-trifluoromethoxyphenol in the presence of a base. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% is used as a building block for the synthesis of various compounds, and is a key component of many drug molecules. It is also used in the synthesis of peptides and other biologically active molecules. In addition, 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% is used in research to study the structure and function of proteins and other biological molecules. For example, it has been used in studies of the structure and function of enzymes involved in the metabolism of drugs and other xenobiotics.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O4/c15-14(16,17)21-11-4-9(3-10(18)6-11)8-1-2-12-13(5-8)20-7-19-12/h1-6,18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPILKAMTIYVECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





